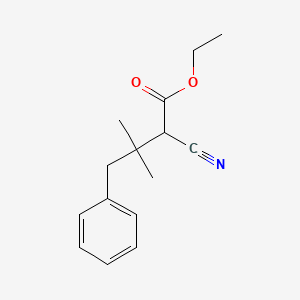![molecular formula C20H28Cl2N2O5 B8539736 (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a tert-butoxycarbonyl (BOC) protecting group, and a dichlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Protection of Amines: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a substitution reaction, typically using 3,5-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Bases like sodium hydroxide, DMAP.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce different functional groups.
Applications De Recherche Scientifique
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The BOC group can be removed to reveal the active amine, which can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzylamine: Similar structure but lacks the morpholine ring and BOC group.
Morpholine-4-carboxylate Derivatives: Compounds with similar morpholine ring structures but different substituents.
BOC-Protected Amines: Compounds with the BOC protecting group but different core structures.
Uniqueness
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is unique due to the combination of its dichlorobenzyl, morpholine, and BOC-protected amine functionalities.
Propriétés
Formule moléculaire |
C20H28Cl2N2O5 |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-20(2,3)29-18(25)23(4)6-5-17-12-24(7-8-27-17)19(26)28-13-14-9-15(21)11-16(22)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |
Clé InChI |
YTUGEVNBPAIHMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B8539660.png)




![3-[(1-Methyl-2-benzimidazolyl)methoxy]benzenamine](/img/structure/B8539686.png)







